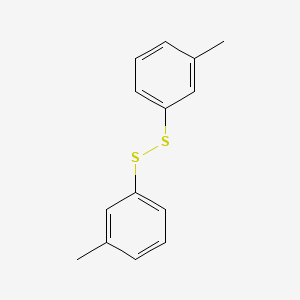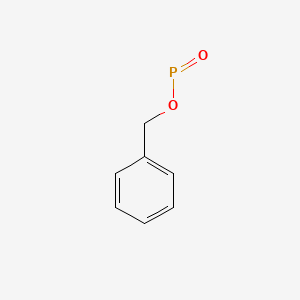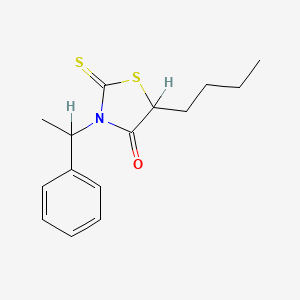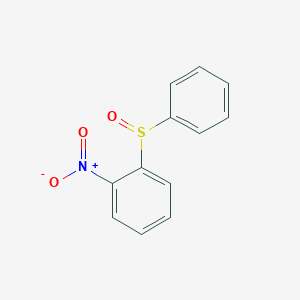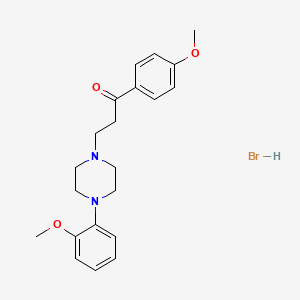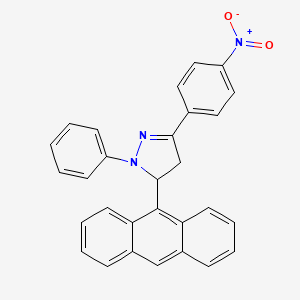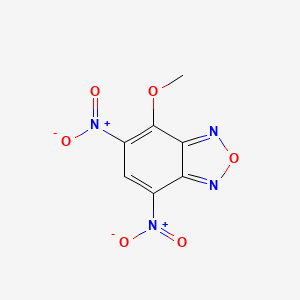
Acetic acid;hexane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;hexane-1,2-diol is a compound that combines the properties of acetic acid and hexane-1,2-diol. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. Hexane-1,2-diol is a diol, meaning it contains two hydroxyl groups, and is used in various industrial and chemical applications. The combination of these two compounds results in a versatile chemical with unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;hexane-1,2-diol can be achieved through several methods. One common approach involves the dihydroxylation of alkenes. This process typically uses oxidizing agents such as osmium tetroxide or potassium permanganate to convert alkenes into diols . Another method involves the catalytic enantioselective diboration of alkenes, followed by oxidation to produce the desired diol .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of palladium-catalyzed diacetoxylation of alkenes in the presence of peracetic acid and acetic anhydride . This method is favored for its efficiency and ability to produce high yields under mild conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Acetic acid;hexane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of the diol can lead to the formation of aldehydes, ketones, or carboxylic acids, depending on the reaction conditions . Reduction reactions can convert the diol into alkanes or other reduced forms.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium or potassium dichromate for oxidation, and hydrogen gas with a palladium catalyst for reduction . Substitution reactions often involve the use of strong acids or bases to facilitate the replacement of functional groups.
Major Products: The major products formed from the reactions of this compound include aldehydes, ketones, carboxylic acids, and alkanes . These products are valuable intermediates in various chemical processes and industrial applications.
Applications De Recherche Scientifique
Acetic acid;hexane-1,2-diol has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of complex molecules and as a starting material for the production of polymers . In biology, it serves as a preservative and antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi . In medicine, it is used in formulations for topical treatments and as an ingredient in certain pharmaceuticals . Industrially, it is employed in the manufacture of cosmetics, personal care products, and as a solvent in various chemical processes .
Mécanisme D'action
The mechanism of action of acetic acid;hexane-1,2-diol involves its interaction with cellular components and enzymes. The hydroxyl groups in hexane-1,2-diol can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function . Acetic acid can disrupt cell membranes and inhibit metabolic pathways, leading to antimicrobial effects . The combination of these properties makes this compound effective in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to acetic acid;hexane-1,2-diol include other diols such as ethane-1,2-diol (ethylene glycol) and propane-1,2-diol (propylene glycol) . These compounds share the presence of two hydroxyl groups but differ in their carbon chain length and overall structure.
Uniqueness: What sets this compound apart from other diols is its combination with acetic acid, which imparts unique properties such as enhanced antimicrobial activity and increased solubility in organic solvents . This makes it particularly useful in applications where both diol and carboxylic acid functionalities are desired.
Propriétés
Numéro CAS |
22007-57-4 |
|---|---|
Formule moléculaire |
C10H22O6 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
acetic acid;hexane-1,2-diol |
InChI |
InChI=1S/C6H14O2.2C2H4O2/c1-2-3-4-6(8)5-7;2*1-2(3)4/h6-8H,2-5H2,1H3;2*1H3,(H,3,4) |
Clé InChI |
GLHQKFAUYACHSM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CO)O.CC(=O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione](/img/structure/B14703031.png)
